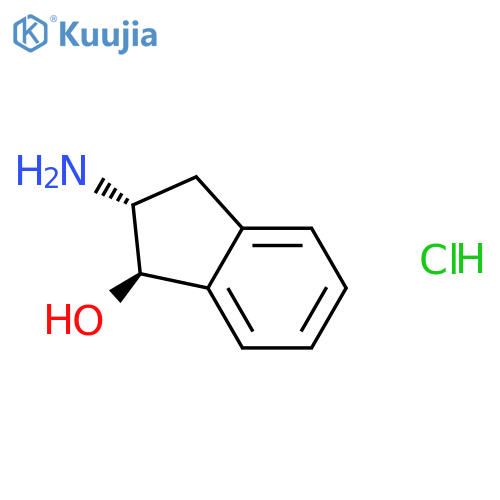

Cas no 13575-73-0 (rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride)

13575-73-0 structure

商品名:rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (+/-)-cis-2-amino-indan-1-ol, hydrochloride

- trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

- trans-1-Hydroxyl-2-aminoindane hydrochloride

- EN300-755332

- Z2307327484

- rel-(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

- 29365-65-9

- 13575-73-0

- SCHEMBL20678705

- AKOS017344010

- rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

- 817-818-6

- (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

- (1R,2R)-2-aminoindan-1-ol hydrochloride

- trans-2-Amino-1-hydroxyindane hydrochloride

- (1R,2R)-2-AMINO-2,3-DIHYDRO-1H-INDEN-1-OL HYDROCHLORIDE

-

- インチ: InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1

- InChIKey: KNFDUVWKQCDJQM-VTLYIQCISA-N

計算された属性

- せいみつぶんしりょう: 185.0607417Da

- どういたいしつりょう: 185.0607417Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-755332-0.1g |

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95.0% | 0.1g |

$287.0 | 2025-02-19 | |

| Enamine | EN300-755332-0.25g |

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95.0% | 0.25g |

$410.0 | 2025-02-19 | |

| 1PlusChem | 1P009WJE-50mg |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 50mg |

$311.00 | 2025-02-25 | |

| 1PlusChem | 1P009WJE-1g |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 1g |

$1030.00 | 2025-03-12 | |

| 1PlusChem | 1P009WJE-10g |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 10g |

$9020.00 | 2023-12-22 | |

| 1PlusChem | 1P009WJE-100mg |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 100mg |

$447.00 | 2025-02-25 | |

| Aaron | AR009WRQ-250mg |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 250mg |

$635.00 | 2025-03-20 | |

| Aaron | AR009WRQ-100mg |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 100mg |

$420.00 | 2025-01-23 | |

| Aaron | AR009WRQ-50mg |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 50mg |

$291.00 | 2025-01-23 | |

| A2B Chem LLC | AE61274-250mg |

trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |

13575-73-0 | 95% | 250mg |

$502.00 | 2024-04-20 |

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

13575-73-0 (rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量